1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11200126
InChI: InChI=1S/C16H20N2O3/c1-21-14-5-2-12(3-6-14)4-7-15(19)18-10-8-13(9-11-18)16(17)20/h2-7,13H,8-11H2,1H3,(H2,17,20)/b7-4+
SMILES: COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)C(=O)N
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol

1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC11200126

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide -

Specification

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
IUPAC Name 1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C16H20N2O3/c1-21-14-5-2-12(3-6-14)4-7-15(19)18-10-8-13(9-11-18)16(17)20/h2-7,13H,8-11H2,1H3,(H2,17,20)/b7-4+
Standard InChI Key KKHJKZINKGURIX-QPJJXVBHSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(CC2)C(=O)N
SMILES COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)C(=O)N
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)C(=O)N

Introduction

1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. It features a piperidine ring functionalized with a cinnamoyl group (derived from 4-methoxycinnamic acid) and a carboxamide group. The compound's molecular structure suggests potential applications in medicinal chemistry, particularly in drug design for targeting neurological or inflammatory pathways.

Synthesis

The synthesis of 1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide typically involves:

  • Cinnamoylation Reaction: The attachment of the cinnamoyl group via an acylation reaction with 4-methoxycinnamic acid or its derivatives.

  • Amide Bond Formation: Coupling of the piperidine derivative with an appropriate carboxylic acid or acid chloride using coupling agents like EDCI or DCC.

Structural Features

The compound exhibits the following structural characteristics:

  • Electron Delocalization: The conjugated double bond in the propenoyl chain contributes to delocalization, enhancing stability.

  • Hydrophobic and Hydrophilic Balance: The methoxy group and amide functionality provide a balance between hydrophobicity and hydrophilicity, potentially aiding in bioavailability.

  • Piperidine Conformation: The piperidine ring adopts a chair conformation, which is energetically favorable.

Computational Predictions

Using computational tools like molecular docking and QSAR modeling, the compound has been evaluated for its interaction with biological targets:

  • Predicted binding affinity for monoamine transporters like DAT and NET.

  • Potential inhibitory activity against cyclooxygenase enzymes (COX).

Comparison with Related Compounds

Compound NameMolecular Weight (g/mol)Activity
Piperidine, 1-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-245.32Dopamine transporter inhibition
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one321.41Crystal stabilization via hydrogen bonding

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